

Technical Guide: Physical Characteristics of Dehydro Felodipine-d3

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Compound of Interest

Compound Name: Dehydro Felodipine-d3

Cat. No.: B563392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **Dehydro Felodipine-d3**. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Dehydro Felodipine-d3 is the deuterated form of Dehydro Felodipine, the primary pyridine metabolite of the calcium channel blocker, Felodipine.[1] As a stable isotope-labeled compound, it serves as a crucial internal standard for pharmacokinetic and metabolic studies of Felodipine, enabling precise quantification in biological matrices. Understanding its physical properties is essential for its proper handling, storage, and application in analytical methodologies.

Core Physical and Chemical Properties

The physical and chemical data for **Dehydro Felodipine-d3** are summarized in the tables below. These values are compiled from various chemical suppliers and databases.

General and Chemical Properties

Property	Value	Source
Chemical Name	3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate	[2]
Synonyms	4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3	[1][2]
CAS Number	1189916-52-6	[1]
Molecular Formula	C ₁₈ H ₁₄ D ₃ Cl ₂ NO ₄	[3]
Molecular Weight	385.26 g/mol	[3]
Appearance	Pale Yellow to Yellow Solid, Yellow Low-Melting Solid	[1][3]

Thermal and Solubility Properties

Property	Value	Source
Melting Point	Described as a "Yellow Low-Melting Solid". A specific melting point range has not been reported in the reviewed literature.	[3]
Boiling Point	Not specified in the reviewed literature.	
Solubility	Chloroform (Slightly), Methanol (Slightly), Ethyl Acetate	[1][3]
Storage Temperature	-20°C	[1][3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of **Dehydro Felodipine-d3** are not readily available in the public domain. However, standard methodologies for organic compounds and active pharmaceutical ingredients (APIs) can be applied. The following sections outline generalized protocols that are suitable for this purpose.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **Dehydro Felodipine-d3** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through a magnifying lens.
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

A preliminary, faster heating rate can be used to determine an approximate melting point, followed by a slower, more precise measurement with a fresh sample.

Solubility Determination (Shake-Flask Method)

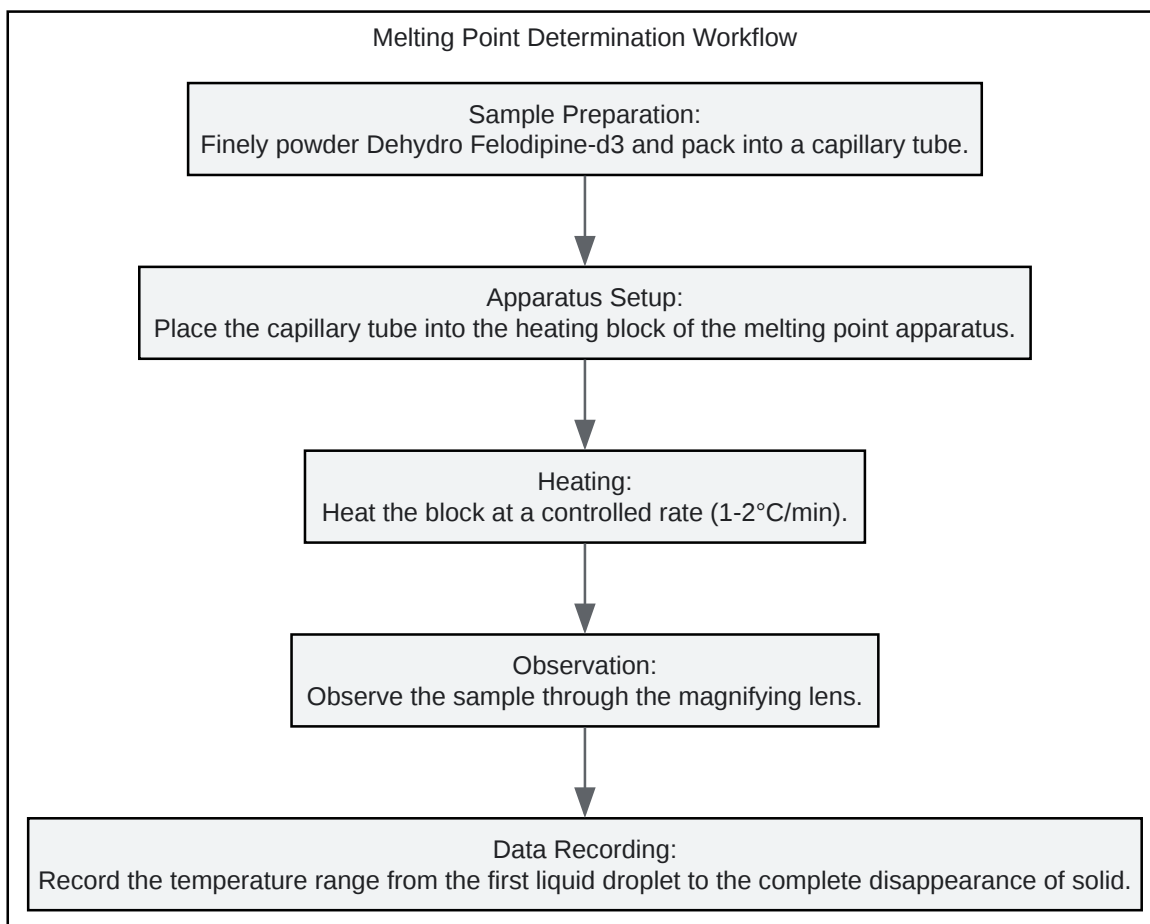
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **System Preparation:** An excess amount of **Dehydro Felodipine-d3** is added to a flask containing a known volume of the solvent of interest (e.g., Chloroform, Methanol, Ethyl Acetate).
- **Equilibration:** The flask is sealed and agitated in a constant temperature water bath or shaker to allow the system to reach equilibrium. The duration of agitation depends on the compound and solvent but typically ranges from 24 to 72 hours.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.
- **Analysis:** The concentration of **Dehydro Felodipine-d3** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Reporting:** The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

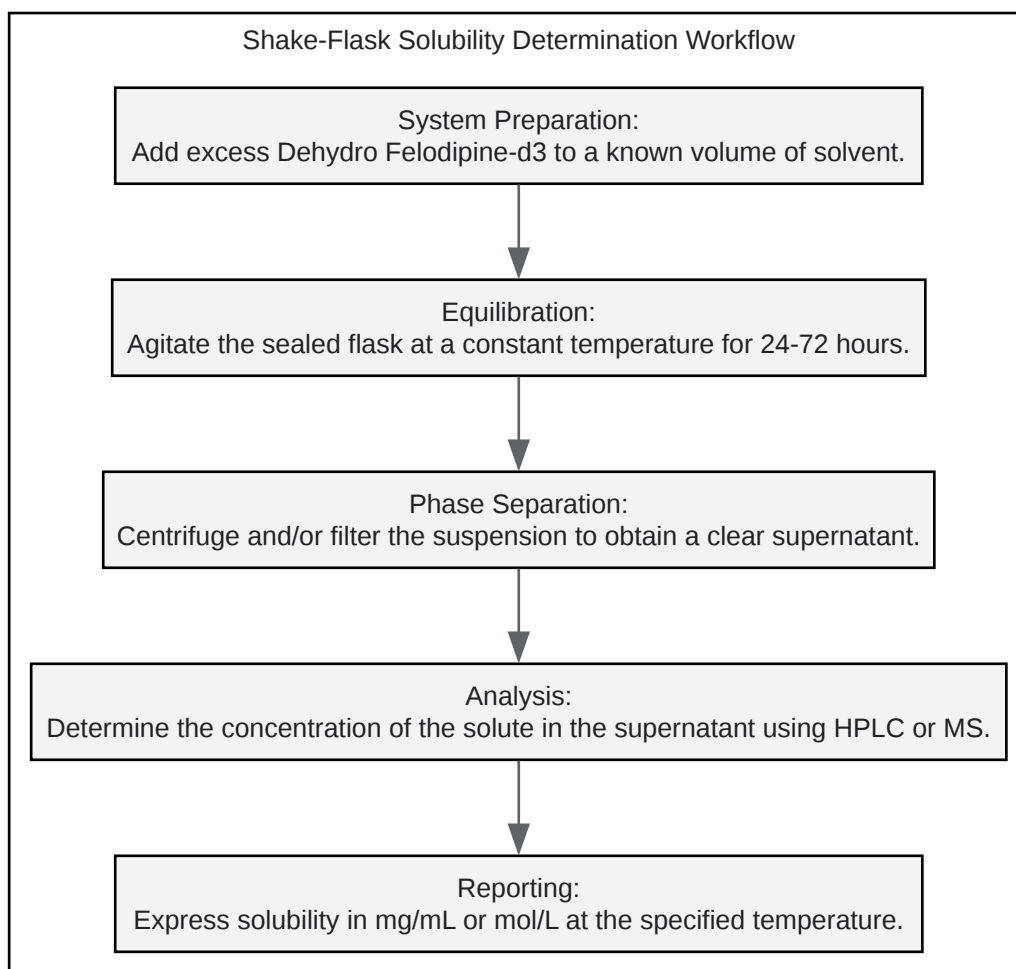
Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Shake-Flask Solubility Determination.

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References

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- 2. Dehydro Felodipine-d3 | C₁₈H₁₇Cl₂NO₄ | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

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